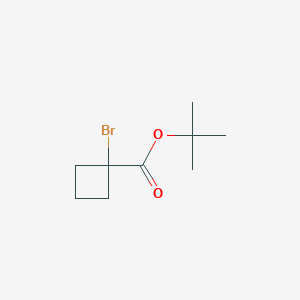
Tert-butyl 1-bromocyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1-bromocyclobutane-1-carboxylate: is an organic compound with the molecular formula C9H15BrO2. It is a brominated cyclobutane derivative with a tert-butyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-butyl 1-bromocyclobutane-1-carboxylate can be synthesized through the bromination of cyclobutane derivatives followed by esterification. One common method involves the bromination of cyclobutane-1-carboxylic acid, followed by reaction with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods: Industrial production methods for tert-butyl 1-bromocyclobutane-1-carboxylate typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the brominated compound into a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Corresponding substituted cyclobutane derivatives.
Reduction: Cyclobutane-1-carboxylate.
Oxidation: Cyclobutane-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-butyl 1-bromocyclobutane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane-containing compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated cyclobutane derivatives on biological systems.
Industry: In the industrial sector, tert-butyl 1-bromocyclobutane-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 1-bromocyclobutane-1-carboxylate involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Comparison with Similar Compounds
Ethyl 1-bromocyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
tert-butyl 1-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: tert-butyl 1-bromocyclobutane-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
tert-butyl 1-bromocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6H2,1-3H3 |
InChI Key |
BRKPVWIIOFNEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















